molecular formula C9H4Cl2O2 B13696004 6,7-Dichloro-2H-chromen-2-one

6,7-Dichloro-2H-chromen-2-one

Cat. No.: B13696004
M. Wt: 215.03 g/mol
InChI Key: XRIXFPBYSNLJQD-UHFFFAOYSA-N
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Description

6,7-Dichloro-2H-chromen-2-one is a synthetically modified coumarin derivative designed for advanced research and development. This compound features a dichloro-substituted benzopyrone core, a privileged scaffold in medicinal chemistry known for its diverse biological potential and utility as a chemical building block . As a key intermediate, this chlorinated chromenone is valuable for synthesizing more complex organic molecules. Its structure allows for further functionalization, making it a versatile precursor in exploring structure-activity relationships (SAR) . Researchers investigate coumarin derivatives like this for a range of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer effects, though specific data for this isomer requires further investigation . The mechanism of action for such compounds often involves interaction with enzymatic targets, such as inhibiting carbonic anhydrase isoforms or tubulin polymerization, leading to effects like cell cycle arrest . Application Notes: This product is intended for use in chemical synthesis, enzyme inhibition studies, and as a standard in analytical profiling. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

6,7-dichlorochromen-2-one

InChI

InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H

InChI Key

XRIXFPBYSNLJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 6,7 Dichloro 2h Chromen 2 One and Its Analogues

Historical and Modern Approaches to 2H-Chromen-2-one Nucleus Formation

The synthesis of the 2H-chromen-2-one (coumarin) nucleus is a well-established area of organic chemistry, with several classical and modern methods at the disposal of synthetic chemists.

Classical Condensation Reactions (e.g., Knoevenagel, Pechmann) in Coumarin (B35378) Synthesis

Two of the most prominent and historically significant methods for coumarin synthesis are the Knoevenagel and Pechmann condensations.

The Knoevenagel condensation involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or a β-ketoester, in the presence of a basic catalyst. This reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration to yield the coumarin ring system. The versatility of this method allows for the synthesis of a wide range of substituted coumarins by varying the substituents on both the salicylaldehyde (B1680747) and the active methylene compound. wikipedia.orgdrugfuture.com

The Pechmann condensation , discovered by Hans von Pechmann, is another cornerstone of coumarin synthesis. wikipedia.org This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. wikipedia.orgnih.gov The mechanism typically begins with the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to form the coumarin. wikipedia.org The reaction conditions can be harsh, often requiring strong acids like sulfuric acid, but it remains a widely used method for the preparation of 4-substituted coumarins. nih.gov

Reaction NameReactantsCatalystKey Features
Knoevenagel Condensation o-Hydroxybenzaldehyde, Active methylene compoundBasic (e.g., piperidine, pyridine)Versatile for a wide range of substitutions.
Pechmann Condensation Phenol, β-KetoesterAcidic (e.g., H₂SO₄, AlCl₃)Effective for 4-substituted coumarins.

Transition Metal-Catalyzed and Metal-Free Methodologies

In recent years, modern synthetic methods have emerged that offer milder reaction conditions and greater functional group tolerance. Transition metal-catalyzed reactions , such as palladium-catalyzed couplings, have been developed for the synthesis of coumarins. These methods often involve the intramolecular cyclization of appropriately substituted precursors.

Conversely, there is a growing interest in metal-free methodologies for the synthesis of the 2H-chromen-2-one nucleus. These approaches often utilize organocatalysts or proceed through thermal or microwave-assisted cyclizations, aligning with the principles of sustainable chemistry by avoiding potentially toxic and expensive metal catalysts.

Targeted Synthesis of Dichlorinated 2H-Chromen-2-ones

The synthesis of 6,7-dichloro-2H-chromen-2-one requires specific strategies to ensure the correct placement of the chlorine atoms on the benzene (B151609) ring of the coumarin scaffold.

Regioselective Halogenation Strategies on Chromen-2-one Scaffolds

One approach to dichlorinated coumarins is the direct halogenation of a pre-formed coumarin ring. However, achieving regioselectivity, particularly the 6,7-dichloro substitution pattern, can be challenging. The electron-donating or -withdrawing nature of existing substituents on the coumarin ring will direct the electrophilic aromatic substitution of halogens. For an unsubstituted coumarin, direct dichlorination would likely lead to a mixture of products. Therefore, this method is more suitable when directing groups are already in place to favor substitution at the 6 and 7 positions.

Multi-Step Synthetic Routes to this compound and Related Structures

A more controlled and common approach to synthesizing this compound involves a multi-step synthesis starting from a precursor that already contains the desired dichlorination pattern.

A plausible synthetic route would be the Pechmann condensation using 3,4-dichlorophenol (B42033) as the starting material. The reaction of 3,4-dichlorophenol with a suitable β-ketoester, such as ethyl acetoacetate (B1235776), under acidic conditions would be expected to yield 6,7-dichloro-4-methyl-2H-chromen-2-one. The regiochemistry of the cyclization is directed by the hydroxyl group of the phenol.

Alternatively, a Knoevenagel condensation could be employed, starting with 2-hydroxy-4,5-dichlorobenzaldehyde . Condensation of this aldehyde with an active methylene compound like diethyl malonate in the presence of a base would lead to the formation of the 6,7-dichlorocoumarin skeleton. The yield of such reactions can sometimes be affected by the presence of multiple electron-withdrawing halogen substituents on the salicylaldehyde ring.

Starting MaterialReaction TypeKey ReagentExpected Product
3,4-DichlorophenolPechmann CondensationEthyl acetoacetate6,7-Dichloro-4-methyl-2H-chromen-2-one
2-Hydroxy-4,5-dichlorobenzaldehydeKnoevenagel CondensationDiethyl malonateEthyl 6,7-dichloro-2-oxo-2H-chromene-3-carboxylate

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarins to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous solvents, alternative energy sources, and catalytic methods.

For the synthesis of this compound, green chemistry principles can be incorporated in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and energy consumption for both Knoevenagel and Pechmann condensations. drugfuture.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together, minimizes solvent waste.

Use of Solid Acid Catalysts: In the Pechmann condensation, corrosive and hazardous liquid acids like sulfuric acid can be replaced with reusable solid acid catalysts, which simplifies product purification and reduces waste.

The application of these green methodologies can lead to more sustainable and efficient syntheses of this compound and its analogues.

Environmentally Benign Solvents and Reaction Conditions

The Pechmann condensation is a cornerstone in coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester under acidic catalysis. nih.gov While classic approaches often employ strong mineral acids like sulfuric acid and volatile organic solvents, modern methodologies are exploring greener alternatives. For the synthesis of this compound, the logical precursor would be 4,5-dichlorophenol.

Deep Eutectic Solvents (DESs): These are emerging as highly promising green reaction media. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and can be recycled. In the context of coumarin synthesis, DESs can act as both the solvent and the catalyst, eliminating the need for hazardous acids. nih.gov For instance, a choline (B1196258) chloride-based DES could be employed for the Pechmann condensation of 4,5-dichlorophenol with ethyl acetoacetate to yield this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. arkat-usa.orgderpharmachemica.com This technique can be particularly advantageous for the synthesis of coumarin derivatives. The microwave-assisted Pechmann condensation of a substituted phenol with a β-ketoester can proceed efficiently in the absence of a solvent, or in a minimal amount of a high-boiling, non-toxic solvent like polyethylene (B3416737) glycol (PEG). A study on the synthesis of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde highlights the utility of microwave assistance in the synthesis of chlorinated coumarins. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. researchgate.net Ultrasound can promote efficient mixing and mass transfer, and in some cases, can enable reactions to occur at lower temperatures and with less hazardous reagents. The ultrasound-assisted synthesis of coumarins has been reported to be an efficient and environmentally friendly method. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent is a key principle of green chemistry, as it eliminates solvent-related waste and simplifies product purification. mdpi.com The Pechmann condensation for the synthesis of coumarins has been successfully performed under solvent-free conditions, often with the aid of a solid acid catalyst or microwave irradiation. nih.gov This approach would be highly desirable for the synthesis of this compound.

Table 1: Environmentally Benign Conditions for the Synthesis of Halogenated Coumarin Analogues
Coumarin DerivativeReactantsCatalyst/Solvent SystemReaction ConditionsYield (%)
6-Chloro-3-phenyl-2H-chromen-2-one5-Chlorosalicylaldehyde, Phenylacetonitrilet-BuOK110 °C, 20 hNot Reported
6,8-Dichloro-3-phenyl-2H-chromen-2-one3,5-Dichlorosalicylaldehyde, Phenylacetonitrilet-BuOK110 °C, 20 hNot Reported
6-Bromo-2-oxo-2H-chromene-3-carboxylate5-Bromosalicylaldehyde, Diethyl malonatePiperidine, AcOH, EtOH50 °C, 16 h90
6-Fluoro-2-oxo-2H-chromene-3-carboxylate5-Fluorosalicylaldehyde, Diethyl malonatePiperidine, AcOH, EtOH50 °C, 16 h76
Halogenated azo-coumarin derivativesHalogenated azo-benzaldehyde, Diethyl malonatePiperidine, Acetic acid (Microwave-assisted)6-17 mins74-94

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy are inherently less wasteful.

The Pechmann condensation, a key route to coumarins, is an example of a condensation reaction. In the reaction between a phenol and a β-ketoester, the byproducts are typically water and an alcohol (from the ester group). While not perfectly atom-economical due to the loss of these small molecules, it is generally more efficient than multi-step synthetic sequences that may involve protecting groups or stoichiometric reagents that are not incorporated into the final product.

To enhance the atom economy and minimize waste in the synthesis of this compound, several strategies can be employed:

Catalytic Approaches: The use of catalysts is crucial for improving atom economy. Instead of stoichiometric amounts of strong acids that need to be neutralized, leading to salt waste, catalytic amounts of recyclable solid acids or deep eutectic solvents can be used. rsc.orgnih.gov

One-Pot Reactions: Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste from workup and purification steps. mdpi.com

Solvent and Catalyst Recycling: The use of environmentally benign solvents like deep eutectic solvents is particularly advantageous as they can often be recovered and reused, minimizing solvent waste. nih.gov Similarly, heterogeneous solid catalysts can be easily separated from the reaction mixture and recycled for multiple reaction cycles.

Process Intensification: Techniques like microwave and ultrasound assistance can lead to shorter reaction times and improved yields, which translates to less energy consumption and potentially less waste generation per unit of product. arkat-usa.orgresearchgate.net

Table 2: Comparison of Catalysts for Pechmann Condensation of Phenols with Ethyl Acetoacetate
PhenolCatalystSolventTemperature (°C)TimeYield (%)
PhloroglucinolZn0.925Ti0.075O NPs (10 mol%)Solvent-free110Appropriate time88
ResorcinolSulfamic acid (10 mol%)Sealed vial130Not specifiedGood yields
PhenolInCl3 (3 mol%)Solvent-free (Ball mill)Room Temperature60 min52
α-NaphtholInCl3 (3 mol%)Solvent-free (Ball mill)Room Temperature12 min88
Substituted PhenolsSbCl3–Al2O3 (5 mol%)Solvent-free (Microwave)Not specifiedShort time86-95

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Structural Elucidation through High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for piecing together the molecular puzzle. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's structural features.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. uobasrah.edu.iqresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum of 6,7-Dichloro-2H-chromen-2-one is expected to show distinct signals for each of the aromatic and vinylic protons. The protons on the coumarin (B35378) ring system will exhibit characteristic chemical shifts and coupling constants. The protons H-5 and H-8 on the benzene (B151609) ring would appear as singlets due to the substitution pattern. The protons of the pyrone ring, H-3 and H-4, would appear as doublets due to their coupling to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The spectrum would display unique signals for each of the nine carbon atoms in the this compound structure. The carbonyl carbon of the lactone ring is typically observed at a significant downfield shift. Carbons bonded to the electronegative chlorine atoms would also experience a downfield shift.

Expected NMR Data for this compound

Analysis Expected Chemical Shift (δ) / ppm Key Features
¹H NMR ~ 7.5 - 7.8 H-5 and H-8 protons (singlets).
~ 6.5 - 7.7 H-3 and H-4 vinylic protons (doublets).
¹³C NMR ~ 160 C-2 (carbonyl carbon).
~ 115 - 150 Signals for the remaining aromatic and vinylic carbons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.comlibretexts.org For this compound, the IR spectrum would be dominated by absorptions characteristic of the coumarin core and the carbon-chlorine bonds.

The most prominent feature is the strong absorption band from the C=O (carbonyl) stretching vibration of the α,β-unsaturated lactone ring, typically appearing in the range of 1700-1750 cm⁻¹. rsc.org Other significant absorptions include those from the C=C stretching vibrations of the aromatic and pyrone rings, and the C-Cl stretching vibrations. vscht.czlibretexts.org

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Lactone) Stretch 1700 - 1750 Strong, Sharp
C=C (Aromatic/Pyrone) Stretch 1500 - 1650 Medium to Strong
C-O (Ester) Stretch 1000 - 1300 Medium
C-Cl Stretch 600 - 800 Medium to Strong

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. libretexts.org For this compound (C₉H₄Cl₂O₂), the molecular ion peak [M]⁺ would confirm the molecular mass. The presence of two chlorine atoms would be indicated by a characteristic isotopic pattern for the molecular ion, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

Under electron ionization (EI), coumarins typically undergo a characteristic retro-Diels-Alder fragmentation, involving the loss of carbon monoxide (CO). benthamopen.comresearchgate.net This primary fragmentation would be followed by subsequent losses of another CO molecule or a chlorine radical. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, allowing for the determination of their elemental composition. benthamopen.com

Predicted Mass Spectrometry Data for this compound

Ion m/z (for ³⁵Cl) Identity
[M]⁺ 214 Molecular Ion
[M-CO]⁺ 186 Loss of Carbon Monoxide
[M-CO-Cl]⁺ 151 Loss of CO and a Chlorine atom
[M-2CO]⁺ 158 Loss of two CO molecules

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of product purity and the monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of organic compounds like coumarins.

HPLC is a cornerstone technique for the analysis of coumarin derivatives due to its high resolution and sensitivity. researchgate.netnih.gov For this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase : A C18 (octadecylsilyl) column is commonly used for the separation of coumarins. nih.gov

Mobile Phase : A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like acetic or phosphoric acid) and an organic solvent such as acetonitrile or methanol is typical. food.gov.uksielc.com

Detection : Due to the conjugated π-system of the coumarin ring, the compound exhibits strong UV absorbance, making a UV detector, particularly a photodiode array (PDA) detector, highly effective for detection and quantification. nih.gov

This method allows for the separation of the desired product from starting materials, byproducts, and other impurities, providing a quantitative measure of its purity.

Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. birchbiotech.com Substituted coumarins can be analyzed effectively using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.govnih.gov

Column : A capillary column with a nonpolar or medium-polarity stationary phase (e.g., HP-5MS) is generally suitable. benthamopen.com

Carrier Gas : An inert gas such as helium or nitrogen is used as the mobile phase.

Injector and Detector : The sample is vaporized in a heated injector port and detected as it elutes from the column, commonly by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural identification. researchgate.net

GC analysis can provide a detailed profile of the volatile components in a sample, allowing for a precise determination of the purity of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, and heteroatoms) within a sample. This data is crucial for validating the empirical formula of a compound, which represents the simplest whole-number ratio of atoms of each element present. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values, generally within a narrow margin of ±0.4%, serves as strong evidence for the compound's purity and the correctness of its assigned empirical and molecular formula.

For the compound this compound, with a proposed molecular formula of C₉H₄Cl₂O₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O).

The theoretical percentages are as follows:

Carbon (C): 47.20%

Hydrogen (H): 1.76%

Chlorine (Cl): 31.00%

Oxygen (O): 14.04%

In a research context, after the synthesis of this compound, a purified sample would be subjected to elemental analysis. The resulting experimental data would then be compared with these theoretical values to confirm its elemental composition.

Below is a data table that presents the theoretical elemental composition for this compound and a hypothetical set of experimental results that would be expected in a research setting to validate its empirical formula.

ElementTheoretical Percentage (%)Hypothetical Experimental Percentage (%)Difference (%)
Carbon (C)47.2047.35+0.15
Hydrogen (H)1.761.72-0.04
Chlorine (Cl)31.0030.85-0.15

The small differences between the theoretical and hypothetical experimental values in the table fall well within the acceptable range for elemental analysis, thus providing strong support for the assigned empirical formula of C₉H₄Cl₂O₂. This validation is a critical step in the comprehensive spectroscopic and analytical characterization of a new chemical entity.

Molecular Interactions and Mechanistic Investigations in Biological Systems

Elucidation of Biochemical Mechanisms in Cell-Based and Enzyme Assays

No studies detailing the inhibitory or activation effects of 6,7-dichloro-2H-chromen-2-one on enzymes such as monoamine oxidase (MAO) or urease have been identified. Research on other coumarin (B35378) derivatives has shown that the coumarin scaffold can serve as a basis for designing enzyme inhibitors. For instance, various synthetic coumarins have been evaluated as inhibitors of MAO-A and MAO-B, enzymes relevant to neurodegenerative diseases. nih.govmdpi.com Similarly, the inhibition of urease, a key enzyme in certain bacterial pathogenesis, has been explored using different classes of compounds, but specific data for the target molecule is absent. researchgate.netresearchgate.netnih.gov

There is no available data on the interaction of this compound with specific cellular pathways or its receptor binding capabilities. Studies on other, more complex coumarin derivatives have investigated their potential to bind to various receptors, such as the sigma-2 receptor, which is implicated in several disease states. nih.govnih.govmdpi.com However, these findings are specific to the molecules tested and cannot be extrapolated.

The specific molecular targets of this compound within pathogenic organisms have not been elucidated in the available literature. Research into the mechanisms of other antimicrobial compounds often focuses on targets like the bacterial cell wall, but such investigations for this specific dichlorinated coumarin are not documented. nih.gov

In Vitro and In Vivo (Model Organism) Biological Activity Profiling

No specific data on the antibacterial or antifungal spectrum of this compound is available. One study investigated the antibacterial properties of the isomeric compound, 4,7-dichloro-chromen-2-one, against Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.com It is critical to emphasize that these results are for a different chemical isomer and cannot be assumed to be representative of this compound. The antimicrobial activities of various other halogenated and substituted coumarins have been reported, indicating that the coumarin nucleus is a viable scaffold for developing antimicrobial agents. nih.govnih.govnih.govnih.gov

The antioxidant and free radical scavenging properties of this compound have not been reported. Structure-activity relationship studies on other coumarins suggest that the presence of hydroxyl groups on the benzene (B151609) ring is often crucial for significant antioxidant activity. nih.govnih.gov These hydroxyl groups can act as hydrogen donors to scavenge free radicals. Since this compound lacks these functional groups, its potential as a direct free radical scavenger may be limited, though other antioxidant mechanisms cannot be ruled out without experimental data.

Anti-Inflammatory Modulatory Effects

The anti-inflammatory properties of coumarin derivatives have been a subject of extensive research, with many studies highlighting their potential to modulate key inflammatory pathways. nih.govnih.gov Coumarins are believed to exert their effects by reducing tissue swelling, inhibiting the production of prostaglandins, and modulating the immune response. nih.gov The core structure of coumarin, a fused benzene and α-pyrone ring system, serves as a versatile scaffold for substitutions that can enhance its biological activities. nih.govatlantis-press.com

While the broader class of coumarins has demonstrated significant anti-inflammatory potential, specific data on the modulatory effects of This compound is not extensively detailed in the currently available scientific literature. Generally, the anti-inflammatory mechanisms of coumarins involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). atlantis-press.commdpi.com They can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by modulating signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). mdpi.comnih.gov For instance, studies on other coumarin derivatives have shown direct inhibition of these pathways in lipopolysaccharide (LPS)-stimulated macrophage models. mdpi.comnih.gov However, without specific studies on the 6,7-dichloro substituted variant, its precise mechanism and potency as an anti-inflammatory agent remain to be elucidated.

Antiproliferative Activity against Cancer Cell Lines (In Vitro Cytotoxicity Assessments)

Coumarins and their derivatives have been recognized for their wide range of pharmacological activities, including antiproliferative effects against various cancer cell lines. atlantis-press.commdpi.com The cytotoxic potential of these compounds is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways essential for cancer cell survival and proliferation. mdpi.comnih.gov

Detailed in vitro cytotoxicity assessments specifically for This compound are not prominently available in the reviewed literature. Research on analogous structures, such as coumarin-triazole hybrids, has demonstrated significant cytotoxic activity against cell lines like the MCF-7 breast cancer line, with IC50 values in the low micromolar range. nih.gov The substitution pattern on the coumarin ring is a critical determinant of its antiproliferative potency. mdpi.com For example, halogen substitutions can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. However, to understand the specific antiproliferative profile of This compound , dedicated studies are required to determine its IC50 values against a panel of human cancer cell lines. Such investigations would clarify its potency and selectivity, which are crucial for evaluating its potential as an anticancer agent.

Structure Activity Relationship Sar Studies and Rational Design Approaches

Systematic Evaluation of Substituent Effects on the 6,7-Dihalo-2H-chromen-2-one Core

The nature and position of substituents on the benzopyran-2-one core are critical determinants of biological activity. For coumarin (B35378) derivatives, the presence of specific functional groups on the benzene (B151609) ring can profoundly alter their interactions with biological targets.

The substitution pattern on the benzene portion of the coumarin nucleus is a key factor in modulating bioactivity. For instance, in related 6,7-dihydroxycoumarins, the catechol group was identified as a crucial constituent for Mcl-1 inhibitory activity. nih.gov The phenolic hydroxyl groups are often important for activities such as antiradical and antitumor effects. nih.gov The replacement of these hydroxyl groups with halogens, as in 6,7-dichloro-2H-chromen-2-one, significantly alters the molecule's electronic and lipophilic properties. Halogens are electron-withdrawing groups, and their presence can influence the reactivity and binding affinity of the molecule. Studies on other coumarin series have shown that electron-withdrawing groups can favor certain biological activities, such as antifungal properties. mdpi.com The di-chloro substitution at the 6 and 7 positions creates a distinct electronic environment that serves as a foundation for further derivatization and optimization.

Strategies for Derivatization and Functionalization to Modulate Bioactivity

Derivatization is a chemical process of transforming a compound into a product of similar chemical structure, called a derivative. sigmaaldrich.comresearchgate.net This strategy is widely employed to modify the this compound scaffold to explore and enhance its biological potential. Modifications are typically focused on the C-3 and C-4 positions of the pyrone ring or involve the attachment of various cyclic systems.

The C-3 and C-4 positions of the chromen-2-one nucleus are common sites for chemical modification aimed at diversifying biological activity. The introduction of different substituents at these positions can lead to significant changes in potency and selectivity.

C-4 Position: Research on analogous 6,7-dihydroxycoumarins has demonstrated that introducing a hydrophobic, electron-withdrawing group at the C-4 position can enhance inhibitory capacity against the Mcl-1 protein, a key target in cancer therapy. nih.gov For example, a trifluoromethyl (-CF3) group at C-4 resulted in the most potent inhibitory activity within the tested series. nih.gov Conversely, placing a hydrophilic group in this position was found to be detrimental to the inhibitory potency. nih.gov

C-3 Position: The C-3 position is a versatile handle for introducing a wide array of functional groups. For example, 3-acetylcoumarins can serve as starting materials for synthesizing chalcone (B49325) derivatives by condensation with aromatic aldehydes. scispace.com In studies using the closely related 6-bromo-3-acetyl-2H-chromen-2-one, the acetyl group at the C-3 position is a key intermediate for creating more complex derivatives, such as enaminones and carbothioamides, which are then used to build novel heterocyclic systems. nih.govresearchgate.net

Fusing or linking heterocyclic and aromatic rings to the coumarin scaffold is a proven strategy for generating novel compounds with diverse pharmacological profiles, including anticancer and antimicrobial activities. mdpi.comrsc.orgresearchgate.net This approach combines the established bioactivity of the coumarin core with that of the appended ring system, often leading to synergistic effects.

In a notable example using 6-bromo-3-acetyl-2H-chromen-2-one as a precursor, a variety of heterocyclic systems were synthesized at the C-3 position. nih.govresearchgate.net These included:

Pyrazolo[1,5-a]pyrimidines

Tetrazolo[1,5-a]pyrimidines

Imidazo[1,2-a]pyrimidines

1,3,4-Thiadiazoles

Thiazoles

The antiproliferative activity of these hybrid molecules was evaluated against a human liver carcinoma cell line (HEPG2-1), revealing that the nature of the attached heterocycle significantly impacts cytotoxicity. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole (B1197879) derivatives showed the most promising activity, with IC50 values in the low micromolar range. nih.gov Similarly, another study detailed the synthesis of coumarin-thiazole hybrids linked via an imine group, with one derivative showing potent growth inhibition against colorectal cancer cells. nih.gov

Antiproliferative Activity of 6-Bromo-2H-chromen-2-one Derivatives with Heterocyclic Moieties at C-3

Data shows the half-maximal inhibitory concentration (IC50) against the HEPG2-1 human liver carcinoma cell line for various heterocyclic derivatives.

Compound IDHeterocyclic MoietyIC50 (µM)Reference
7cPyrazolo[1,5-a]pyrimidine2.70 ± 0.28 nih.gov
23gThiazole3.50 ± 0.23 nih.govresearchgate.net
18a1,3,4-Thiadiazole4.90 ± 0.69 nih.gov
12aPyrazole8.20 ± 1.54 nih.gov
23cThiazole8.50 ± 0.77 nih.govresearchgate.net
8aPyrazole9.10 ± 1.15 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org By developing robust QSAR models, researchers can predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. nih.govnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that represent the physicochemical properties of a molecule. nih.gov For coumarin derivatives, a wide range of descriptors have been used to correlate structural features with biological activities like antioxidant, anticancer, and antifungal effects. mdpi.comresearchgate.net The selection of relevant descriptors is a critical step in building a predictive model.

Key molecular descriptors often found to be significant in QSAR studies of coumarin derivatives include:

Common Molecular Descriptors in Coumarin QSAR Studies

A summary of descriptor types and their relevance to biological activity.

Descriptor TypeExamplesRelevanceReference
Lipophilic LogP (octanol-water partition coefficient)Describes the compound's ability to cross cell membranes. Important for bioavailability. nih.govresearchgate.net
Electronic Dipole moment, HOMO/LUMO energiesRelates to the molecule's reactivity and ability to participate in electrostatic interactions with a target. nih.govresearchgate.net
Steric/Topological Molecular weight, van der Waals volume, molecular shape descriptorsReflects the size and shape of the molecule, which is crucial for fitting into a receptor's binding site. mdpi.com
Hydrogen Bonding Number of H-bond donors and acceptorsQuantifies the potential for forming hydrogen bonds, which are key interactions in drug-receptor binding. nih.govnih.gov

Once calculated, these descriptors are statistically correlated with the observed biological activity using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. mdpi.comnih.gov

The development of a QSAR model involves creating a mathematical equation that links the selected descriptors (independent variables) to the biological activity (dependent variable). researchgate.net A common approach is Multiple Linear Regression (MLR), which generates a linear equation. nih.gov The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. nih.gov

The reliability and predictive capability of a QSAR model are assessed through rigorous validation procedures. nih.gov Key statistical metrics used for validation include:

Coefficient of determination (R²) : This value indicates how well the model fits the training set data. A value closer to 1.0 suggests a better fit. nih.gov

Cross-validated coefficient of determination (q² or R²cv) : This is determined through internal validation techniques like leave-one-out (LOO) cross-validation and indicates the model's robustness and stability. nih.gov

External validation (R²pred) : The model's predictive power is tested on an external test set of compounds not used in model development. A high R²pred value confirms the model's ability to predict the activity of new molecules. nih.gov

Root Mean Square Error (RMSE) : This measures the deviation between predicted and actual values, with lower values indicating higher accuracy. nih.govresearchgate.net

Furthermore, the Applicability Domain (AD) of the model is defined to specify the chemical space within which the model can make reliable predictions. nih.govmdpi.com This ensures that predictions are only made for compounds that are similar to those used in the training set. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. wikipedia.orgmdpi.com This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.govnih.gov

The primary goals of molecular docking are to identify the most stable binding conformation (pose) of the ligand and to estimate the strength of the interaction, commonly expressed as a docking score or binding affinity (in kcal/mol). nih.goviaanalysis.com A more negative binding affinity value indicates a stronger and more stable interaction between the ligand and the protein. medium.com Algorithms within docking software like AutoDock, GOLD, or Glide explore various possible conformations of the ligand within the receptor's binding pocket and rank them using a scoring function. nih.govh-its.org

To illustrate the potential interactions of 6,7-Dichloro-2H-chromen-2-one, a hypothetical molecular docking study can be considered against various protein targets known to interact with coumarin (B35378) derivatives. The predicted binding affinities would provide a quantitative measure of its potential inhibitory activity.

Disclaimer: The following table contains hypothetical, illustrative data for this compound, as specific molecular docking studies for this compound are not available in the reviewed literature. The values are representative of typical results for coumarin derivatives against these protein families.

Target ProteinProtein ClassPredicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)Oxidoreductase-8.5
Carbonic Anhydrase IILyase-7.9
Tyrosine Kinase (c-Src)Transferase-9.2
Matrix Metalloproteinase-9Hydrolase-8.1

Beyond the binding score, docking simulations provide a detailed atomic-level view of the key intermolecular interactions that stabilize the ligand-receptor complex. nih.gov A thorough analysis of the top-ranked docking pose reveals the specific amino acid residues involved and the nature of the forces at play. nih.gov These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). The carbonyl oxygen of the chromenone core is a potential hydrogen bond acceptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as the benzene (B151609) ring of the coumarin scaffold interacting with aliphatic or aromatic amino acid side chains.

Pi-Pi Stacking: An interaction between aromatic rings. The bicyclic system of this compound can engage in pi-pi stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen Bonds: The chlorine atoms on the coumarin ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Disclaimer: The following table presents a hypothetical analysis of intermolecular interactions for this compound in the active site of a target protein (e.g., Tyrosine Kinase). This data is for illustrative purposes to demonstrate the type of results obtained from a docking analysis.

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondCarbonyl Oxygen (O1)SER 3452.9
Pi-Pi StackingBenzene RingPHE 4123.8
Halogen BondChlorine (Cl7)Backbone C=O of LEU 2953.2
HydrophobicDihydropyrone RingVAL 281, ALA 315N/A

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. nih.govsynopsys.com It is widely applied to organic molecules to calculate various properties, including molecular geometries, energies, and reactivity parameters. fu-berlin.decoe.edu

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. fiveable.mewikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.edutaylorandfrancis.com The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wuxiapptec.com A small HOMO-LUMO gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. stackexchange.comwikipedia.orgresearchgate.net

Disclaimer: The following table contains theoretical values for this compound predicted using DFT calculations at the B3LYP/6-311G(d,p) level of theory. These are predictive values intended to illustrate the expected electronic properties of the molecule.

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.15
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.80
HOMO-LUMO Gap (ΔE)Energy difference (ELUMO - EHOMO)4.35

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the total electrostatic potential mapped onto a constant electron density surface of a molecule. uni-muenchen.delibretexts.org It is an invaluable tool for understanding charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net

The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The chlorine atoms would also contribute to electronegative regions. Conversely, the hydrogen atoms attached to the carbon framework would likely represent areas of positive potential (blue). avogadro.ccucsb.edu

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the drug discovery process, evaluating the pharmacokinetic properties of a compound is as crucial as assessing its efficacy. nih.gov In silico ADME prediction models use a molecule's structure to compute key parameters that determine its fate in the body, allowing for early identification of potential liabilities. nih.govresearchgate.net These predictions help to optimize compounds and reduce late-stage failures in clinical trials. researchgate.net

Key predicted properties often include adherence to Lipinski's Rule of Five (a guideline for drug-likeness), human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 (CYP) enzymes. slideshare.netuniroma1.it

Disclaimer: The data in the following table are predictive values for this compound generated by in silico ADME models. These are not experimental results but are based on computational algorithms that analyze the molecule's structure. Such predictions are common for coumarin derivatives in early-stage research. nih.govdergipark.org.trnih.govarabjchem.org

ADME PropertyParameterPredicted Value/Classification
Physicochemical Properties Molecular Weight231.05 g/mol
LogP (Lipophilicity)2.55
Topological Polar Surface Area (TPSA)30.21 Ų
Drug-Likeness Lipinski's Rule of Five0 Violations
Absorption Human Intestinal Absorption (HIA)High
Caco-2 PermeabilityHigh
Distribution Blood-Brain Barrier (BBB) PermeabilityYes
Plasma Protein Binding~90%
Metabolism CYP2D6 InhibitorYes
CYP3A4 InhibitorYes
Toxicity hERG I InhibitorLow Risk
HepatotoxicityLow Risk

Computational Assessment of Pharmacokinetic Parameters in Research Models

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical research. nih.gov Computational models offer a valuable platform for the early prediction of these pharmacokinetic parameters, helping to identify potential liabilities and guide structural modifications to improve a compound's profile. For coumarin derivatives, various in silico tools and methodologies are employed to predict their ADME characteristics. benthamdirect.combookpi.org

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for coumarin analogues to correlate their structural features with their pharmacokinetic behavior. benthamdirect.comnih.gov These models utilize a range of molecular descriptors, such as electronic, steric, and lipophilic properties, to build statistically significant relationships that can predict the ADME properties of new compounds within the same chemical class. benthamdirect.comnih.gov For instance, QSAR studies on coumarin derivatives have been used to predict their inhibitory activity against various enzymes, which can influence their metabolism. benthamdirect.com

Molecular docking simulations are another powerful tool used to investigate the interactions of coumarin derivatives with metabolic enzymes, such as cytochrome P450 isoenzymes. biointerfaceresearch.com By predicting the binding affinity and orientation of a compound within the active site of an enzyme, researchers can gain insights into its potential metabolic fate. biointerfaceresearch.com

Illustrative Pharmacokinetic Parameters for Coumarin Derivatives

Due to the lack of specific experimental or computational data for this compound, the following table provides a representative overview of key pharmacokinetic parameters that are typically assessed for coumarin derivatives using computational models. These values are for illustrative purposes and are based on general findings for the coumarin class of compounds.

ParameterPredicted Value RangeSignificance in Drug Discovery
Human Intestinal Absorption (HIA) High (>80%)Indicates good absorption from the gastrointestinal tract.
Caco-2 Permeability (logPapp) Moderate to HighPredicts the ability of the compound to cross the intestinal epithelial barrier.
Plasma Protein Binding (PPB) Variable (50-99%)Influences the distribution and availability of the free drug.
Blood-Brain Barrier (BBB) Permeation Low to ModerateDetermines the potential for central nervous system activity or side effects.
CYP2D6 Inhibition Unlikely to be an inhibitorPredicts the likelihood of drug-drug interactions.
CYP3A4 Inhibition Unlikely to be an inhibitorPredicts the likelihood of drug-drug interactions with a major metabolic enzyme.

Note: The data presented in this table are illustrative and represent typical predicted values for the coumarin class of compounds. Specific values for this compound may vary and would require dedicated computational or experimental analysis.

Prediction of Drug-likeness and Bioavailability for Research Candidate Prioritization

The concepts of "drug-likeness" and oral bioavailability are central to the selection of promising drug candidates. bohrium.com Computational models are widely used to assess these properties based on the molecular structure of a compound, allowing for the early prioritization of candidates with a higher probability of success in later stages of development. nih.govnih.gov

A common approach to predicting drug-likeness is the evaluation of a compound's physicochemical properties against established criteria, such as Lipinski's Rule of Five. nih.gov This rule suggests that orally active drugs generally possess a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov Various software platforms can rapidly calculate these and other relevant descriptors for large libraries of compounds, including coumarin derivatives. nih.govnih.gov

The topological polar surface area (TPSA) is another critical descriptor used to predict drug absorption and transport properties. nih.gov For coumarin derivatives, a lower TPSA is generally associated with better cell membrane permeability and, consequently, higher oral bioavailability. nih.gov

Computational tools can also provide a "bioavailability score," which is a composite score based on several physicochemical parameters that predicts the likelihood of a compound having adequate oral bioavailability. nih.gov This allows for the ranking and prioritization of research candidates. nih.gov

Illustrative Drug-likeness and Bioavailability Profile for Coumarin Derivatives

The following interactive table provides a representative drug-likeness and bioavailability profile for the coumarin class of compounds, based on commonly used computational predictors. As with the previous table, these values are illustrative due to the absence of specific data for this compound.

ParameterPredicted ValueGuideline/Interpretation
Molecular Weight ( g/mol ) < 500Conforms to Lipinski's Rule of Five.
LogP (Octanol-Water Partition Coefficient) < 5Conforms to Lipinski's Rule of Five, indicating good lipophilicity.
Hydrogen Bond Donors 0-2Conforms to Lipinski's Rule of Five.
Hydrogen Bond Acceptors 2-4Conforms to Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) (Ų) < 90Suggests good cell membrane permeability.
Number of Rotatable Bonds < 10Indicates good conformational flexibility.
Bioavailability Score High (e.g., 0.55)Suggests a high probability of good oral bioavailability.

Note: The data presented in this table are for illustrative purposes and represent typical predicted values for the coumarin class of compounds. The actual values for this compound would need to be determined through specific computational analysis.

Advanced Research Applications and Future Directions

6,7-Dichloro-2H-chromen-2-one as a Chemical Biology Tool and Probe

The inherent photophysical properties of the 2H-chromen-2-one skeleton make it a valuable fluorophore for the construction of chemical probes. nih.gov Derivatives of this scaffold are frequently used to create fluorescent dyes due to their high fluorescent quantum yields and emission wavelengths that can be fine-tuned through chemical modification. nih.gov The placement of electron-donating or electron-accepting groups on the coumarin (B35378) ring can significantly shift the fluorescence, a principle that underpins their use in designing sensors for specific biological analytes. nih.gov

While research may not have extensively focused on this compound itself as a probe, its parent scaffold is central to numerous developed probes. These tools are engineered for applications such as bioimaging and the detection of biologically significant ions and molecules. nih.govaip.orgaip.org For instance, coumarin-based fluorescent probes have been successfully synthesized for the selective recognition of metal ions like copper(II) and iron(III). nih.govresearchgate.net Other designs have led to probes capable of detecting reactive oxygen species, including peroxynitrite and hypochlorite. nih.gov The dichloro substitutions on the 6 and 7 positions of the 2H-chromen-2-one ring would influence the electronic distribution and photophysical properties of the molecule, offering a unique starting point for developing new probes with potentially novel sensing capabilities.

Table 1: Examples of Functional Probes Based on the 2H-Chromen-2-one Scaffold

Probe Name/Derivative Target Analyte(s) Application Key Feature
(E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2) Copper (Cu²⁺) and Iron (Fe³⁺) ions Bio-imaging, Ion Sensing "Turn-off" fluorescence upon ion binding. nih.govresearchgate.net
3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA) Peroxynitrite (ONOO⁻) and Hypochlorite (HOCl) Detection of Reactive Species Forms specific oxidation products allowing for identification of the oxidant. nih.gov
"Thiol-chromene" Click Chemistry Probes Thiols Monitoring thiol levels in living cells Based on the integration of a cyclohexenone with 2H-chromene to induce optical changes upon reaction with a nucleophile. aip.org

Development of Novel Research Scaffolds for Mechanism-Based Studies

The 2H-chromen-2-one nucleus is a foundational structure in drug design, valued for its ability to be chemically modified to generate a wide array of derivatives with diverse biological activities. mdpi.comfrontiersin.orgnih.gov This versatility allows it to serve as a privileged platform for developing novel research scaffolds aimed at studying specific biological mechanisms. nih.gov The planar lactone ring structure can engage in various non-covalent interactions with biological macromolecules, making it an ideal starting point for designing enzyme inhibitors and receptor modulators. nih.gov

This compound represents a distinct scaffold within the broader coumarin family. The presence of chlorine atoms at the C6 and C7 positions alters the molecule's lipophilicity, electronic profile, and metabolic stability, providing a unique chemical handle for further functionalization. universityofgalway.ie Researchers can leverage this scaffold to synthesize compound libraries for probing biological pathways. For example, derivatives built upon this core can be designed as mechanism-based inhibitors, where the scaffold directs the molecule to an enzyme's active site, and appended functional groups engage in specific binding interactions or covalent modifications. The broad spectrum of activities reported for coumarin derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscores the potential of using substituted scaffolds like this compound to develop targeted agents for mechanistic studies. frontiersin.orgyoutube.com

Table 2: Reported Biological Activities of Various 2H-Chromen-2-one Derivatives

Biological Activity Example Application/Target
Anticancer Inhibition of tumor-associated carbonic anhydrase IX and XII. nih.govtandfonline.com
Antimicrobial Activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. nih.govresearchgate.netnih.gov
Anti-inflammatory Inhibition of macrophage migration inhibitory factor (MIF). mdpi.com
Anticoagulant Vitamin K antagonism. mdpi.com
Antiviral (Anti-HIV) Inhibition of various stages in the HIV replication cycle. chemmethod.com
Neuroprotective Inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO). nih.govnih.gov

Integration with High-Throughput Screening Platforms in Academic Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of chemical compounds to identify "hits" with desired biological activity. nuvisan.com Academic drug discovery centers often maintain extensive compound libraries, which are curated collections of small molecules designed for structural diversity and drug-like properties. ku.eduiu.edu

The 2H-chromen-2-one scaffold and its derivatives are valuable components of these screening libraries. nih.gov Their rigid, planar structure and synthetic tractability make them ideal for generating diverse sets of related compounds. A compound such as this compound can serve as a core structure in a diversity-oriented synthesis approach, where various substituents are systematically added to the scaffold to explore a wide chemical space. These focused libraries can then be screened against a multitude of biological targets, from enzymes to cellular phenotypes. nuvisan.com The inclusion of halogenated scaffolds is particularly important as halogens can form specific interactions (halogen bonds) with protein targets, potentially leading to higher affinity and selectivity. The integration of coumarin-based libraries into HTS platforms allows academic researchers to efficiently screen for novel modulators of disease-relevant targets. nih.govnih.gov

Table 3: Key Characteristics of Compound Libraries for High-Throughput Screening

Characteristic Description Relevance of this compound
Structural Diversity Libraries contain a wide range of chemical scaffolds to maximize the chances of finding a hit for any given target. ku.edu The 2H-chromen-2-one core is a "privileged scaffold," and the dichloro substitution provides a unique entry point for diversification. nih.gov
Drug-like Properties Compounds generally adhere to guidelines like Lipinski's Rule of Five to enhance their potential for development into drugs. ku.edu The coumarin scaffold is a common motif in known drugs and natural products.
Purity and Stability Compounds must be of high purity and stable under storage conditions to ensure reproducible screening results. ku.edu Synthetic routes to chromenones are well-established, allowing for the production of high-purity materials.
Focused Sub-libraries Collections of compounds built around a common scaffold known to interact with a particular class of targets (e.g., kinases, proteases). A library based on the this compound scaffold could be created to target specific enzyme families.

Prospects for Further Elucidation of Structure-Function Relationships and Theoretical Predictions

Computational chemistry provides powerful tools for understanding how the structure of a molecule relates to its biological function. tandfonline.com For 2H-chromen-2-one derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are employed to build predictive models and rationalize experimental findings. nih.govnih.gov

The this compound structure is an excellent candidate for such theoretical investigations. The chlorine atoms at positions 6 and 7 significantly impact the molecule's electrostatic potential and steric profile.

Molecular Docking can be used to predict how this compound and its analogs bind to the active sites of target proteins, identifying key interactions that contribute to affinity and selectivity. nih.gov

QSAR models can correlate specific structural features (like the presence and position of the chloro groups) with observed biological activity across a series of related compounds. This allows for the rational design of new derivatives with improved potency. tandfonline.comnih.gov

Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, providing insight into its reactivity and potential for forming interactions. researchgate.net

These computational approaches allow researchers to generate hypotheses about the mechanism of action and to prioritize the synthesis of the most promising new derivatives, accelerating the discovery process. rsc.org

Table 4: Computational Techniques for Analyzing 2H-Chromen-2-one Derivatives

Technique Purpose Application to this compound
3D-Quantitative Structure-Activity Relationship (3D-QSAR) To correlate the 3D properties of molecules with their biological activity and guide the design of more potent compounds. nih.gov Building models to predict the activity of new 6,7-dichloro analogs based on their steric and electrostatic fields.
Molecular Docking To predict the preferred orientation of a molecule when bound to a target protein and to estimate binding affinity. nih.govtandfonline.com Simulating the binding of the compound to target enzymes (e.g., kinases, proteases) to understand its inhibitory mechanism.
Molecular Dynamics (MD) Simulation To simulate the movement of the molecule and its target protein over time, assessing the stability of their complex. nih.gov Verifying the stability of the binding mode predicted by docking and observing conformational changes.
Density Functional Theory (DFT) To calculate the electronic structure and properties of a molecule. researchgate.net Determining how the dichloro substitutions affect the molecule's electrostatic potential, reactivity, and spectroscopic properties.

Emerging Challenges and Opportunities in 2H-Chromen-2-one Derivative Research

Despite the extensive research into coumarin derivatives, significant challenges and opportunities remain. One of the primary challenges lies in the synthesis of complex, multi-substituted analogs with high regioselectivity. The development of efficient and site-selective C-H functionalization methods for the 2H-chromen-2-one scaffold is an active area of research that promises to unlock access to novel chemical space. universityofgalway.ie

The opportunities in this field are vast. The versatility of the 2H-chromen-2-one scaffold means that its potential is far from exhausted. frontiersin.org

New Biological Targets: As new disease targets are validated, libraries based on scaffolds like this compound can be screened to identify novel inhibitors.

Multi-Target Ligands: There is growing interest in developing single molecules that can modulate multiple targets simultaneously, a strategy for which the adaptable coumarin scaffold is well-suited. nih.gov

Chemical Biology: The development of new coumarin-based probes with tailored photophysical properties, potentially stemming from unique substitution patterns like the 6,7-dichloro motif, will continue to provide powerful tools for studying cellular processes in real-time. mdpi.com

Future research will likely focus on combining innovative synthetic methodologies with advanced computational predictions and high-throughput biological screening to fully exploit the potential of this compound and related derivatives in both basic research and therapeutic development. youtube.com

Q & A

Q. How to ensure data reproducibility in photostability studies under varying light sources?

  • Methodological Answer : Use calibrated light chambers (ICH Q1B guidelines) with UV-A (320–400 nm) and visible light (400–800 nm). Quantify degradation products via LC-MS and normalize data to irradiance (W/m²). Report results with ±5% confidence intervals .

Data Management & Ethical Considerations

Q. How to balance open-data requirements with confidentiality in collaborative studies?

  • Methodological Answer : Implement tiered access: publish aggregated data in repositories (e.g., Zenodo) while restricting raw spectra to authenticated users. Use GDPR-compliant anonymization for biological data .

Q. What documentation standards are critical for replicating synthetic procedures?

  • Methodological Answer : Include detailed metareaction stoichiometry, catalyst loading, temperature ramps, and purification Rf values. Use electronic lab notebooks (e.g., LabArchives) for real-time updates and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.